Cas no 82979-45-1 (Methyl 2-chloro-2-cyclopropylideneacetate)
Methyl 2-chloro-2-cyclopropylideneacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-chloro-2-cyclopropylideneacetate
- Acetic acid, chlorocyclopropylidene-, methyl ester
- NSC644273
- Methyl chloro(cyclopropylidene)acetate
- C6H7ClO2
- JHISBEHOSHGCCJ-UHFFFAOYSA-N
- 2821AC
- FCH1605728
- NCI60_015010
- AK114341
- methyl 2-chloro-2-cyclopropylidene-acetate
- ST2407146
- AX8219376
- Chlorocyclopropylideneacetic acid methyl ester
- Acetic acid, chlorocyclopropylidene-, methyl ester (9CI)
- NSC 644273
- DTXCID10278415
- DTXSID20327302
- methyl2-chloro-2-cyclopropylideneacetate
- CHEMBL1979563
- CS-13022
- DA-02543
- CS-W022804
- AKOS016009708
- SCHEMBL1036402
- 82979-45-1
- NSC-644273
-
- MDL: MFCD20484694
- Inchi: 1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3
- InChI Key: JHISBEHOSHGCCJ-UHFFFAOYSA-N
- SMILES: O=C(/C(=C1\CC\1)/Cl)OC
Computed Properties
- Exact Mass: 146.0134572g/mol
- Monoisotopic Mass: 146.0134572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 1.3
Methyl 2-chloro-2-cyclopropylideneacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76910-250mg |
Methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 250mg |
¥7132.0 | 2021-09-08 | ||
| Apollo Scientific | OR918325-100mg |
Methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95% | 100mg |
£171.00 | 2024-05-23 | |
| Apollo Scientific | OR918325-250mg |
Methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | >98% | 250mg |
£858.00 | 2023-08-31 | |
| Chemenu | CM201003-1g |
methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95% | 1g |
$1399 | 2022-08-31 | |
| Chemenu | CM201003-100mg |
methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95% | 100mg |
$179 | 2023-02-17 | |
| Chemenu | CM201003-250mg |
methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95% | 250mg |
$359 | 2023-02-17 | |
| eNovation Chemicals LLC | Y0985792-1g |
Methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95% | 1g |
$1250 | 2024-08-02 | |
| eNovation Chemicals LLC | D477645-1g |
Methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95+% | 1g |
$1490 | 2024-08-03 | |
| eNovation Chemicals LLC | D477645-5g |
Methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95+% | 5g |
$2850 | 2024-08-03 | |
| Chemenu | CM201003-1g |
methyl 2-chloro-2-cyclopropylideneacetate |
82979-45-1 | 95% | 1g |
$1399 | 2021-08-05 |
Methyl 2-chloro-2-cyclopropylideneacetate Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 7
1.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
1.3 20 °C; 1 h, 20 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 8
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane , Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 9
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 10
2.1 Reagents: Periodic acid (H5IO6) , Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile , Water
3.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane , Water
4.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 11
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt; 22 h, 40 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 12
2.1 Reagents: Potassium carbonate
3.1 Reagents: Potassium hydroxide
4.1 Solvents: Dichloromethane
Production Method 13
1.2 Solvents: Diethyl ether ; 20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid , Water Solvents: Water ; 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt; 22 h, 40 °C
4.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
4.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
4.3 20 °C; 1 h, 20 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 19
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane , Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 20
2.1 Reagents: Potassium hydroxide
3.1 Solvents: Dichloromethane
Production Method 21
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane , Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 22
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 23
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, 20 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 24
1.2 Solvents: Diethyl ether ; 60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ; 0 °C
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, 20 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 25
2.1 Reagents: Pyridine , Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane , Water
4.1 Reagents: Triethylamine Solvents: Dichloromethane
Production Method 26
1.2 Solvents: Diethyl ether ; 0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ; rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, 0 °C
Production Method 27
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) , Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile , Water
4.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane , Water
5.1 Reagents: Triethylamine Solvents: Dichloromethane
Methyl 2-chloro-2-cyclopropylideneacetate Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- ethyl 3,3-diethoxypropanoate
- Cyclopropanol, 1-(phenylmethyl)-, 1-methanesulfonate
- (1-Chloro-2,2,2-trimethoxyethylidene)cyclopropane
- Pentachlorocyclopropane
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
- 1-(2,2-diethoxyethyl)cyclopropan-1-ol
- methyl 3,3-dimethoxypropanoate
- Cyclopropanol, 1-(2,2-diethoxyethyl)-, 1-methanesulfonate
- 1-chloro-1-(trichlorovinyl) cyclopropane
- Tetrachlorocyclopropene
- 1-Benzylcyclopropan-1-ol
- 1-chloropyrrolidine-2,5-dione
- Cyclopropaneacetic acid, α-chloro-1-[(methylsulfonyl)oxy]-, methyl ester
- 1-(2,2-dimethoxyethyl)cyclopropan-1-ol
- Methyl phenylacetate
Methyl 2-chloro-2-cyclopropylideneacetate Preparation Products
Methyl 2-chloro-2-cyclopropylideneacetate Suppliers
Methyl 2-chloro-2-cyclopropylideneacetate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Methyl 2-chloro-2-cyclopropylideneacetate
Research Update on Methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1) in Chemical Biology and Pharmaceutical Applications
Methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1) is a versatile cyclopropane derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and reactivity. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, including antiviral agents, enzyme inhibitors, and novel drug candidates. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor for cyclopropyl-containing HIV-1 protease inhibitors. Researchers optimized a novel synthetic route using 82979-45-1 to achieve stereoselective cyclopropanation, yielding analogs with improved metabolic stability compared to existing therapeutics. The study reported a 40% enhancement in half-life for lead compounds derived from this intermediate, suggesting its value in addressing pharmacokinetic challenges.
In the field of antimicrobial development, a recent ACS Infectious Diseases publication (2024) detailed the use of Methyl 2-chloro-2-cyclopropylideneacetate in constructing quorum-sensing inhibitors. The electrophilic cyclopropane moiety was shown to selectively modify LuxS enzymes in Gram-negative bacteria, achieving >90% inhibition of biofilm formation at micromolar concentrations without cytotoxic effects. This represents a promising alternative approach to conventional antibiotics amid growing antimicrobial resistance concerns.
Mechanistic studies have provided new insights into the compound's reactivity. Advanced computational modeling combined with cryo-EM analysis (Nature Chemistry, 2023) revealed that the strained cyclopropane ring in 82979-45-1 undergoes unique ring-opening reactions when interacting with biological nucleophiles. This property is being exploited in targeted covalent inhibitor design, particularly for challenging protein-protein interaction targets in oncology.
The compound's application has expanded to neurology research, with a 2024 Cell Chemical Biology report demonstrating its incorporation into neuroprotective agents. Structural analogs showed potent activity in preserving neuronal viability in models of Parkinson's disease, attributed to the compound's ability to modulate mitochondrial permeability transition pores. These findings open new avenues for treating neurodegenerative disorders.
From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the scalability and safety of processes involving 82979-45-1. A 2023 Organic Process Research & Development article presented a continuous manufacturing platform that reduced reaction times from hours to minutes while maintaining >99% purity, addressing previous limitations in large-scale production.
Ongoing clinical trials (Phase I/II) are evaluating several drug candidates derived from this chemical scaffold, particularly in oncology and infectious disease indications. Preliminary data suggest favorable safety profiles, with pharmacokinetic parameters that support once-daily dosing regimens for most candidates. These developments position Methyl 2-chloro-2-cyclopropylideneacetate as an increasingly important building block in modern medicinal chemistry.
Future research directions include exploring the compound's potential in PROTAC design and other targeted protein degradation platforms, as well as its application in developing covalent inhibitors for previously "undruggable" targets. The unique reactivity profile of 82979-45-1 continues to inspire innovative synthetic strategies and therapeutic approaches across multiple disease areas.
82979-45-1 (Methyl 2-chloro-2-cyclopropylideneacetate) Related Products
- 89879-21-0(Acetic acid, bicyclo[6.1.0]non-9-ylidenechloro-, methyl ester)
- 89879-09-4(Acetic acid, chloro(hexadecylcyclopropylidene)-, methyl ester)
- 89879-08-3(Acetic acid, chloro(propylcyclopropylidene)-, methyl ester)
- 62269-33-4(2-Hexenoic acid, 2-chloro-, methyl ester, (Z)-)
- 89879-18-5(Acetic acid, chloro(2,3-diethylcyclopropylidene)-, methyl ester, cis-)
- 89879-15-2(Acetic acid, chloro(2,2-dimethylcyclopropylidene)-, methyl ester)
- 89879-20-9(Acetic acid, bicyclo[5.1.0]oct-8-ylidenechloro-, methyl ester)
- 89879-16-3(Acetic acid, chloro(trimethylcyclopropylidene)-, methyl ester)
- 89879-14-1(Acetic acid, (butylcyclopropylidene)chloro-, methyl ester)
- 89879-13-0(Acetic acid, chloro(2-ethyl-2-methylcyclopropylidene)-, methyl ester)